(R)-methyl 3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
®-methyl 3-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a hydroxyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of ®-3-hydroxypyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of ®-methyl 3-hydroxypyrrolidine-1-carboxylate can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and real-time monitoring ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Tosyl chloride in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of ®-methyl 3-oxopyrrolidine-1-carboxylate.
Reduction: Formation of ®-methyl 3-hydroxypyrrolidine-1-methanol.
Substitution: Formation of ®-methyl 3-tosyloxypyrrolidine-1-carboxylate.
Scientific Research Applications
®-methyl 3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-methyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate ester can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-1-methyl-3-hydroxypyrrolidine
- ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- ®-3-hydroxypyrrolidine-1-carboxylic acid
Uniqueness
®-methyl 3-hydroxypyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in asymmetric synthesis .
Properties
IUPAC Name |
methyl (3R)-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAOVTFSCMSWNC-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CC[C@H](C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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